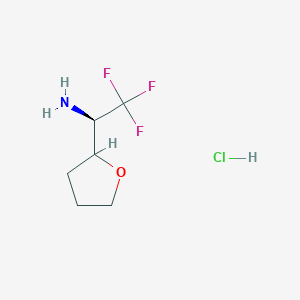

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine HCl is a chiral amine hydrochloride featuring a trifluoroethylamine backbone and a tetrahydrofuran (THF) substituent. The (1R)-stereochemistry confers specificity in biological interactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and ring-opening of bicyclic oxanorbornenes.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using various methods, including the use of trifluoromethylating agents such as Ruppert-Prakash reagent (CF₃SiMe₃) or trifluoromethyl iodide (CF₃I).

Amine Formation: The amine group can be introduced through reductive amination or other amination reactions.

Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The tetrahydrofuran ring may contribute to the compound’s binding affinity and specificity for certain molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Aromatic vs. Heterocyclic Moieties

The THF moiety in the target compound distinguishes it from analogs with aromatic or other heterocyclic substituents. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties

*Calculated based on structural similarity.

- Tetrahydrofuran vs. However, aromatic substituents enhance receptor binding via π-π interactions, as seen in phenethylamine-based antipsychotics .

- THF vs. Oxetane : Oxetane’s smaller ring size increases ring strain but may improve metabolic stability compared to THF .

Pharmacological and Structural Activity Relationships (SAR)

- Trifluoromethyl Group : The -CF3 group in all analogs enhances electronegativity and resistance to oxidative metabolism, a critical feature in CNS-targeting drugs like ulotaront (a TAAR1 agonist) .

- Chirality : The (1R)-configuration in the target compound may mirror the activity of (R)-configured analogs, such as (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine HCl, which show specificity in receptor binding .

- Heterocyclic Impact : THF’s ether oxygen may engage in hydrogen bonding, contrasting with sulfur-containing heterocycles (e.g., thiophene in ), which exhibit distinct electronic profiles .

Biological Activity

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride, with the molecular formula C6H11ClF3NO and a molecular weight of approximately 205.60 g/mol, is a fluorinated amine compound that has garnered interest for its potential biological activities. The unique structural features of this compound, particularly the trifluoromethyl group and tetrahydrofuran moiety, suggest possible interactions with various biological systems.

Chemical Structure and Properties

The compound is characterized by the following structural attributes:

- Trifluoromethyl group : This feature can enhance lipophilicity and influence binding interactions.

- Tetrahydrofuran ring : This cyclic ether may contribute to the compound's stability and solubility in biological environments.

| Property | Value |

|---|---|

| Molecular Formula | C6H11ClF3NO |

| Molecular Weight | 205.60 g/mol |

| CAS Number | 2089682-37-9 |

The biological activity of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is hypothesized to involve interactions with neurotransmitter systems or metabolic pathways. The trifluoromethyl group may enhance binding affinity to specific receptors, potentially influencing neurotransmission and metabolic processes.

Interaction Studies

Preliminary studies suggest that (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride may interact with various biological targets. Research into its binding affinities with neurotransmitter receptors (such as serotonin or dopamine receptors) could provide insights into its pharmacological potential.

Case Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of several fluorinated amines to serotonin receptors. It was found that compounds with trifluoromethyl groups exhibited enhanced receptor affinity compared to their non-fluorinated counterparts. While specific data on (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride remains limited, its structural similarities suggest potential effectiveness in modulating serotoninergic activity.

Case Study 2: Metabolic Pathway Influence

Research has indicated that fluorinated compounds can influence metabolic pathways by altering enzyme kinetics. For instance, fluorinated amines have been shown to affect the activity of cytochrome P450 enzymes. Given the structure of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride, further investigation into its effects on metabolic enzymes could reveal significant insights into its biological activity.

Summary of Findings

The biological activity of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride appears promising based on its unique chemical structure and preliminary interaction studies. However, comprehensive research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Future Directions

Further studies are recommended to:

- Conduct detailed binding affinity assays : Understanding how this compound interacts with specific receptors will clarify its potential therapeutic applications.

- Investigate metabolic effects : Exploring how this compound affects metabolic pathways will help assess its safety and efficacy as a pharmaceutical agent.

- Explore in vivo studies : Animal models can provide essential data on the pharmacokinetics and pharmacodynamics of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride.

Properties

Molecular Formula |

C6H11ClF3NO |

|---|---|

Molecular Weight |

205.60 g/mol |

IUPAC Name |

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-2-1-3-11-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m1./s1 |

InChI Key |

ZTMRBFTXWCXXJM-VVNPLDQHSA-N |

Isomeric SMILES |

C1CC(OC1)[C@H](C(F)(F)F)N.Cl |

Canonical SMILES |

C1CC(OC1)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.